(Z)-SU5614

Catalog No.
S548051
CAS No.
1055412-47-9
M.F
C15H13ClN2O
M. Wt
272.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-SU5614

CAS Number

1055412-47-9

Product Name

(Z)-SU5614

IUPAC Name

(3Z)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7-

InChI Key

XLBQNZICMYZIQT-GHXNOFRVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

SU5614; SU 5614; SU5614.

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C

The exact mass of the compound (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one is 272.07164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Z)-SU5614 is the specific (Z)-geometric isomer of a 5-chloro-substituted indolinone, a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). As a member of the 'SU' series of inhibitors, its core mechanism involves competing with ATP to block signaling through key pathways involved in angiogenesis and oncology, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][14] Its procurement and application are critically dependent on maintaining its defined Z-geometry, which is essential for its biological activity.

The defining feature of (Z)-SU5614 is the 'Z' configuration at the exocyclic double bond, which is critical for high-affinity binding within the ATP pocket of target kinases. This specific stereochemistry makes it functionally distinct from its (E)-isomer or from undefined isomeric mixtures. Studies on closely related analogs, including the parent compound SU5416 and the benchmark drug Sunitinib, demonstrate that exposure to light can cause conversion from the active (Z)-isomer to the inactive or significantly less active (E)-isomer.[1][14] Procuring the undefined compound or failing to handle the (Z)-isomer with appropriate light protection can lead to a dramatic loss of effective concentration, resulting in poor experimental reproducibility, misleading data, and failed assays. Therefore, substitution with an isomeric mixture, a generic analog without guaranteed geometry, or the (E)-isomer is unsuitable for quantitative and reproducible research.

Processability and Reproducibility Advantage: Defined Isomer with Controllable Stability

Unlike procuring an undefined mixture, selecting (Z)-SU5614 provides control over the active agent's geometry, which is a critical variable for this class of inhibitors. Research on the direct precursor SU5416 shows that in solution, the active Z-isomer converts to the E-isomer upon light exposure but reverts in the dark.[1] For the closely related drug Sunitinib, this process is well-quantified: light exposure can convert over 40% of the active drug to its E-isomer, but this can be quantitatively reversed (99% reconversion) by heating the solution (e.g., 5 min at 70°C).[14] Procuring the defined (Z)-isomer allows for handling protocols (light protection, thermal reconversion) that ensure a consistent, active, and reproducible concentration in experimental assays.

Evidence DimensionIsomeric Purity & Handling
Target Compound DataDefined (Z)-isomer configuration ensures maximum biological activity.
Comparator Or BaselineUndefined mixtures or light-exposed solutions containing the less active (E)-isomer.
Quantified DifferenceFor Sunitinib, a close analog, up to 44% of the active Z-isomer can be lost to the E-isomer upon light exposure, a loss that is recoverable with proper procedure.[14]
ConditionsAqueous/organic solutions exposed to ambient light during sample preparation and handling.

This provides a direct protocol to mitigate lot-to-lot variability and ensure assay reproducibility, a critical procurement concern for concentration-sensitive kinase inhibition studies.

Potent FLT3 Inhibition for Hematological Malignancy Research

(Z)-SU5614 demonstrates potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key therapeutic target in acute myeloid leukemia (AML), with a reported IC50 of 100 nM.[1] This positions it as an effective tool for studying FLT3-driven signaling pathways. While benchmark multi-kinase inhibitors like Sunitinib also target FLT3 (IC50 = 59 nM), (Z)-SU5614 provides a distinct profile, notably differing from its unchlorinated parent compound SU5416, which is primarily characterized by its activity against VEGFR and not typically prioritized for FLT3 inhibition.[2][14]

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data100 nM (FLT3)[1]
Comparator Or BaselineSunitinib: 59 nM (FLT3)[14]; SU5416: Primarily a VEGFR inhibitor.[2]
Quantified DifferenceDemonstrates specific, nanomolar potency against FLT3, comparable to established multi-kinase inhibitors.
ConditionsIn vitro enzymatic kinase assays.

For researchers focused specifically on FLT3 signaling, (Z)-SU5614 offers a well-defined, potent tool that is commercially available as a specific geometric isomer.

Dual-Action Profile: Direct Anti-Leukemic and Anti-Angiogenic Activity

A key differentiator for (Z)-SU5614 is its demonstrated dual mechanism of action, making it more than a simple anti-angiogenic agent. In preclinical studies, it was shown to directly inhibit c-Kit, inducing growth arrest and apoptosis in c-Kit-expressing AML cells.[1] In the same series of experiments, it potently inhibited VEGF-induced endothelial cell sprouting, confirming its anti-angiogenic activity via VEGFR-2 inhibition.[1] This dual activity contrasts with its parent compound SU5416, which is primarily documented as a selective inhibitor of the VEGFR pathway.[14] This makes (Z)-SU5614 a specific tool for simultaneously targeting cancer cells and their supporting vasculature.

Evidence DimensionMechanism of Action
Target Compound DataInhibits both c-Kit on AML cells (induces apoptosis) and VEGFR-2 on endothelial cells (inhibits sprouting).[1]
Comparator Or BaselineSU5416: Primarily characterized as a selective VEGFR inhibitor.[14]
Quantified DifferenceQualitative difference in mechanism; (Z)-SU5614 possesses a dual-action profile not emphasized for its parent compound.
ConditionsIn vitro AML cell lines (e.g., Kasumi-1, UT-7) and human endothelial cell sprouting assays.[1]

This compound is the right choice for studies aiming to dissect the combined effects of direct tumor cell inhibition and anti-angiogenesis, a more complex biological question than can be answered with a purely anti-angiogenic tool.

Reproducible Kinase Assays Demanding Isomeric Purity

For quantitative biochemical or cellular assays where inhibitor concentration is a critical parameter, such as generating dose-response curves or determining IC50 values. The defined (Z)-isomer of SU5614, combined with handling protocols to prevent or reverse E-isomer formation, allows for a precisely known concentration of the active species, reducing variability compared to using undefined analogs.[1][14]

In Vitro Models of AML Targeting Both Leukemia Cells and Microenvironment

Ideal for co-culture systems of AML cells and endothelial cells. The dual action of (Z)-SU5614 on both c-Kit (on AML cells) and VEGFR-2 (on endothelial cells) enables the study of simultaneous targeting of leukemic cell proliferation and the angiogenesis that supports the tumor microenvironment.[2]

Probing FLT3-Dependent Signaling in Hematological Cancer Cell Lines

As a potent, 100 nM inhibitor of FLT3, this compound is a suitable tool for investigating downstream signaling pathways, cellular proliferation, and apoptosis in AML cell lines that are dependent on or have mutations in FLT3.[13]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

272.0716407 Da

Monoisotopic Mass

272.0716407 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

SU5614

Dates

Last modified: 08-15-2023
1: Arseni N, Ahmed F, Hiddemann W, Buske C, Feuring-Buske M. Effects of the protein tyrosine kinase inhibitor, SU5614, on leukemic and normal stem cells. Haematologica. 2005 Nov;90(11):1577-8. PubMed PMID: 16266907.
2: Aleskog A, Höglund M, Pettersson J, Hermansson M, Larsson R, Lindhagen E. In vitro activity of the flt3-inhibitor su5614 and standard cytotoxic agents in tumour cells from patients with wild type and mutated flt3 acute myeloid leukaemia. Leuk Res. 2005 Sep;29(9):1079-81. Epub 2005 Apr 15. PubMed PMID: 16038735.
3: Spiekermann K, Dirschinger RJ, Schwab R, Bagrintseva K, Faber F, Buske C, Schnittger S, Kelly LM, Gilliland DG, Hiddemann W. The protein tyrosine kinase inhibitor SU5614 inhibits FLT3 and induces growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3. Blood. 2003 Feb 15;101(4):1494-504. Epub 2002 Oct 24. PubMed PMID: 12406902.
4: Yee KW, O'Farrell AM, Smolich BD, Cherrington JM, McMahon G, Wait CL, McGreevey LS, Griffith DJ, Heinrich MC. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase. Blood. 2002 Oct 15;100(8):2941-9. PubMed PMID: 12351406.
5: Spiekermann K, Faber F, Voswinckel R, Hiddemann W. The protein tyrosine kinase inhibitor SU5614 inhibits VEGF-induced endothelial cell sprouting and induces growth arrest and apoptosis by inhibition of c-kit in AML cells. Exp Hematol. 2002 Jul;30(7):767-73. PubMed PMID: 12135675.

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